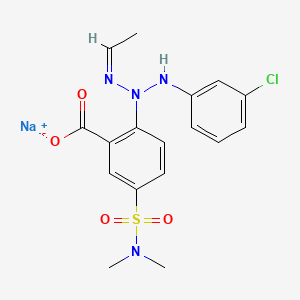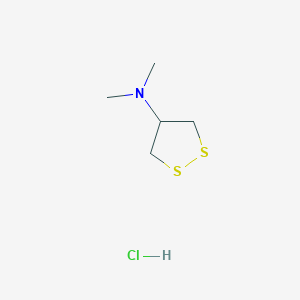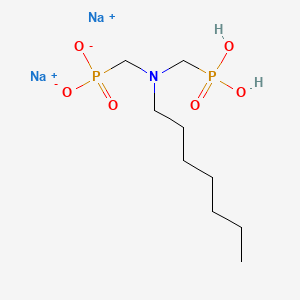
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H21NNa2O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Heptylamine with Formaldehyde: Heptylamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The bisphosphonate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution Reactions: Various nucleophiles can be used to substitute the bisphosphonate groups under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bisphosphonate derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate groups in the compound have a high affinity for calcium ions, which allows it to bind to bone mineral surfaces. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. As a result, the compound helps in reducing bone loss and promoting bone health .
Comparaison Avec Des Composés Similaires
Disodium dihydrogen ((heptylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonate compounds such as:
- Alendronate
- Ibandronate
- Zoledronic Acid
Uniqueness
The unique structure of this compound, particularly the presence of the heptylimino group, distinguishes it from other bisphosphonates. This structural difference may contribute to its specific chemical and biological properties .
List of Similar Compounds
- Alendronate
- Ibandronate
- Zoledronic Acid
- Pamidronate
- Risedronate
These compounds share similar bisphosphonate moieties but differ in their side chains and specific applications .
Propriétés
Numéro CAS |
94199-72-1 |
|---|---|
Formule moléculaire |
C9H21NNa2O6P2 |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
disodium;[heptyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO6P2.2Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
YLPSWBUHIOXQHP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


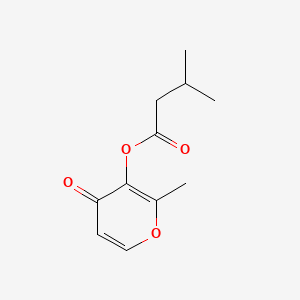
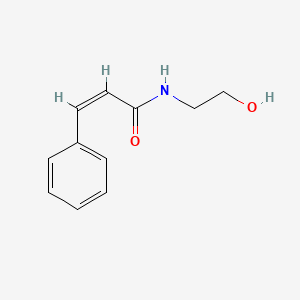
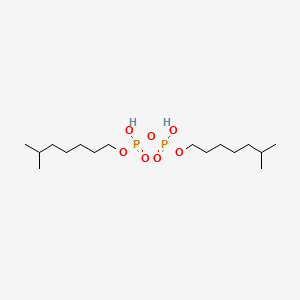
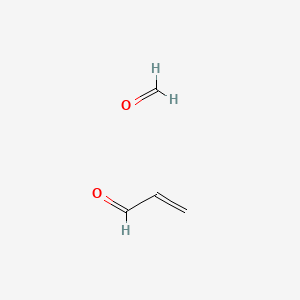
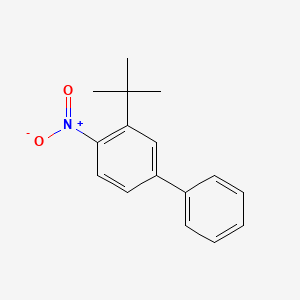
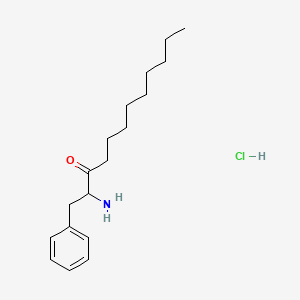

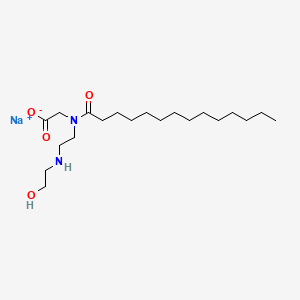
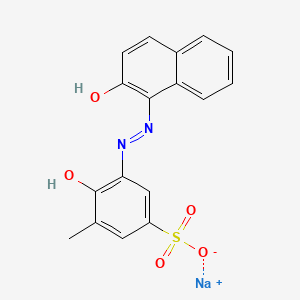
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
